1-tert-Butyl 3-ethyl 2-((3-ethoxy-3-oxopropyl)amino)malonate
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Overview
Description
1-tert-Butyl 3-ethyl 2-((3-ethoxy-3-oxopropyl)amino)malonate is an organic compound that belongs to the class of malonates. Malonates are esters or salts of malonic acid and are widely used in organic synthesis. This particular compound features a tert-butyl group, an ethyl group, and an ethoxy-oxopropylamino group attached to the malonate core, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 3-ethyl 2-((3-ethoxy-3-oxopropyl)amino)malonate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available tert-butyl malonate and ethyl malonate.
Reaction with Ethoxy-oxopropylamine: The tert-butyl and ethyl malonates are reacted with ethoxy-oxopropylamine under controlled conditions to introduce the ethoxy-oxopropylamino group.
Catalysts and Solvents: Common catalysts such as potassium tert-butoxide and solvents like tetrahydrofuran are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 3-ethyl 2-((3-ethoxy-3-oxopropyl)amino)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various substituted malonates, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-tert-Butyl 3-ethyl 2-((3-ethoxy-3-oxopropyl)amino)malonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-ethyl 2-((3-ethoxy-3-oxopropyl)amino)malonate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The ethoxy-oxopropylamino group plays a crucial role in binding to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ethyl malonate: Similar in structure but lacks the ethoxy-oxopropylamino group.
Di-tert-butyl 3,3’-((2-amino-2-((3-tert-butoxy-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanoate: Contains similar functional groups but has a more complex structure.
Uniqueness
1-tert-Butyl 3-ethyl 2-((3-ethoxy-3-oxopropyl)amino)malonate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. The presence of the ethoxy-oxopropylamino group enhances its versatility in various chemical and biological processes.
Properties
Molecular Formula |
C14H25NO6 |
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Molecular Weight |
303.35 g/mol |
IUPAC Name |
3-O-tert-butyl 1-O-ethyl 2-[(3-ethoxy-3-oxopropyl)amino]propanedioate |
InChI |
InChI=1S/C14H25NO6/c1-6-19-10(16)8-9-15-11(12(17)20-7-2)13(18)21-14(3,4)5/h11,15H,6-9H2,1-5H3 |
InChI Key |
IZNDQFWYUBNEJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC(C(=O)OCC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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